molecular formula C11H9F13O2 B047157 3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane CAS No. 122193-68-4

3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane

Cat. No.: B047157
CAS No.: 122193-68-4
M. Wt: 420.17 g/mol
InChI Key: DRSDQADBHIDJCU-UHFFFAOYSA-N
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Description

3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane: is a synthetic organic compound with the molecular formula C11H9F13O2 and a molecular weight of 420.17 g/mol . This compound is characterized by the presence of a perfluorohexyl group, an ethoxy linkage, and an epoxypropane moiety. It is known for its unique chemical properties, particularly its high thermal stability and resistance to chemical degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane typically involves the reaction of 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octanol with epichlorohydrin in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of an intermediate glycidyl ether, which is then converted to the final epoxypropane product under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane undergoes various chemical reactions, including:

    Nucleophilic substitution: The epoxy group can react with nucleophiles such as amines, thiols, and alcohols to form corresponding substituted products.

    Oxidation: The compound can be oxidized under specific conditions to form perfluorohexyl-containing carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the epoxy group to a diol.

Common Reagents and Conditions:

Major Products:

    Nucleophilic substitution: Substituted glycidyl ethers.

    Oxidation: Perfluorohexyl-containing carboxylic acids or ketones.

    Reduction: Diols.

Scientific Research Applications

Chemistry: 3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane is used as a building block in the synthesis of fluorinated polymers and surfactants. Its unique properties make it valuable in the development of materials with high thermal stability and chemical resistance .

Biology and Medicine: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. It is also investigated for its potential use in drug delivery systems due to its ability to form stable emulsions .

Industry: Industrially, this compound is used in the production of specialty coatings, adhesives, and sealants. Its resistance to harsh chemical environments makes it suitable for use in aerospace and automotive applications .

Mechanism of Action

The mechanism of action of 3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane involves its interaction with various molecular targets through its epoxy and perfluorohexyl groups. The epoxy group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications in their structure and function. The perfluorohexyl group imparts hydrophobicity and chemical stability, which can influence the compound’s interactions with lipid membranes and other hydrophobic environments .

Comparison with Similar Compounds

Uniqueness: 3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane is unique due to its specific combination of an epoxy group and a perfluorohexyl chain. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in both research and industry .

Properties

IUPAC Name

2-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctoxymethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F13O2/c12-6(13,1-2-25-3-5-4-26-5)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSDQADBHIDJCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F13CH2CH2OCH2C2OH3, C11H9F13O2
Record name Oxirane, 2-[[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]methyl]-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40336476
Record name 3-[2-(Perfluorohexyl)ethyloxy]-1,2-epoxypropane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122193-68-4
Record name 3-(2-(Perfluorohexyl)ethoxy)-1,2-epoxypropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122193684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[2-(Perfluorohexyl)ethyloxy]-1,2-epoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 122193-68-4
Source European Chemicals Agency (ECHA)
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Record name 3-(2-(PERFLUOROHEXYL)ETHOXY)-1,2-EPOXYPROPANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-[2-(perfluorohexyl)ethoxy]-1,2-epoxypropane improve the performance of Li-air batteries?

A1: The research paper highlights that oxygen (O2) transport within the battery significantly impacts the performance of Li-air batteries (LABs) []. This compound, when added to the battery system, improves the transport of O2. This enhanced O2 availability allows for a significant increase in the discharge capacity of the LABs. The paper demonstrates this by achieving a discharge capacity of 16,368 mA h gcarbon−1 at a current density of 500 mA gcarbon−1, and 1792 mA h gcarbon−1 at a much higher current density of 5000 mA gcarbon−1 in a N2-O2 (78:22) atmosphere []. These results indicate the potential of this compound to enhance the rate capability of LABs, making them comparable to state-of-the-art Li-ion batteries.

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